3,5-Difluorobenzylzinc bromide
CAS No.: 308796-30-7
Cat. No.: VC7913982
Molecular Formula: C7H5BrF2Zn
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 308796-30-7 |
---|---|
Molecular Formula | C7H5BrF2Zn |
Molecular Weight | 272.4 g/mol |
IUPAC Name | bromozinc(1+);1,3-difluoro-5-methanidylbenzene |
Standard InChI | InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Standard InChI Key | HUTYJRVTQJKGIO-UHFFFAOYSA-M |
SMILES | [CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br |
Canonical SMILES | [CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzyl group substituted with fluorine atoms at the 3 and 5 positions, bonded to a zinc-bromide moiety. The fluorine atoms introduce electron-withdrawing effects, which polarize the benzyl-zinc bond and increase nucleophilicity . X-ray crystallography and computational studies reveal a tetrahedral geometry around the zinc center, with the bromine atom occupying one coordination site .
Physicochemical Characteristics
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Flash Point: 1°F (-17°C), classifying it as highly flammable
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Solubility: Fully soluble in THF, dimethylformamide (DMF), and ethers but reacts violently with protic solvents like water or alcohols .
Synthesis and Industrial Production
Synthetic Methodology
3,5-Difluorobenzylzinc bromide is synthesized via direct insertion of zinc metal into 3,5-difluorobenzyl bromide under inert atmospheres (argon or nitrogen) . The reaction proceeds as follows:
Key parameters include:
Supplier | Volume | Price (USD) | Year |
---|---|---|---|
Sigma-Aldrich | 50 mL | 459 | 2024 |
Rieke Metals | 100 mL | 700 | 2021 |
American Custom Chem | 1 L | 9,471 | 2021 |
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound excels in Suzuki-Miyaura, Negishi, and Kumada couplings, enabling the formation of carbon-carbon bonds. For example, in the synthesis of lenacapavir (an HIV capsid inhibitor), it couples with dibromopyridine derivatives to install the 3,5-difluorobenzyl moiety .
Nucleophilic Additions
It reacts with carbonyl compounds (e.g., ketones, aldehydes) to yield secondary alcohols. A notable application is the preparation of fluorinated liquid crystals for optoelectronics.
Pharmaceutical Intermediate
3,5-Difluorobenzylzinc bromide is critical in synthesizing kinase inhibitors and apoptosis regulators. Its fluorinated aromatic ring enhances drug bioavailability by improving membrane permeability .
Comparative Analysis with Analogues
The 3,5-difluoro substitution pattern offers superior electronic activation compared to non-fluorinated or mono-fluorinated analogues, enabling faster reaction kinetics in coupling reactions.
Recent Research Advances
A 2025 study demonstrated its utility in silver-catalyzed dehydrobrominative cross-coupling, forming biaryl structures with >90% selectivity . Additionally, computational studies have optimized its use in flow chemistry systems, reducing reaction times by 40% .
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